![molecular formula C17H14F3N5O2 B2538874 5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-58-9](/img/structure/B2538874.png)
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
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Biological Activity
5-amino-1-(4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against cancer cell lines, and insecticidal properties.
Chemical Structure
The compound features a triazole ring which is known for its diverse biological activities. The presence of a methoxy group and a trifluoromethyl group enhances its pharmacological properties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Bcl-2 : Compounds that inhibit the B-cell lymphoma 2 (Bcl-2) protein have shown promise in cancer therapy. The structure-activity relationship (SAR) studies suggest that the methoxy and trifluoromethyl substitutions are crucial for enhancing activity against Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa .
- GABA Receptor Modulation : Similar compounds have been reported to act as blockers of GABA-regulated chloride channels, suggesting potential use as insecticides by disrupting neural signaling in pests .
Anticancer Activity
A study evaluating the anticancer properties of related triazole compounds demonstrated that those with specific substitutions exhibited low micromolar IC50 values against cancer cell lines. The compound's activity can be summarized as follows:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
5-amino... | MDA-MB-231 | < 10 | Strong Inhibitor |
5-amino... | HeLa | < 15 | Moderate Inhibitor |
5-amino... | KG1a | < 20 | Moderate Inhibitor |
The presence of the methoxy group was noted to enhance binding affinity to the Bcl-2 protein, suggesting a mechanism for its anticancer activity .
Insecticidal Activity
The insecticidal properties of similar phenylpyrazole derivatives indicate that they function effectively against various pest species by blocking GABA receptors. This mechanism leads to hyperactivity and eventual death in insects exposed to these compounds .
Case Studies
Several studies have documented the efficacy of triazole-based compounds:
- Study on Bcl-2 Inhibition : A series of compounds were synthesized and tested for their ability to inhibit Bcl-2 in MDA-MB-231 cells. The study found that modifications at the phenyl ring significantly influenced activity levels, with certain substitutions leading to improved potency .
- Insecticidal Efficacy : Research on related compounds showed effective control over pest populations in agricultural settings, demonstrating the practical applications of these compounds in pest management strategies .
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-11-8-6-10(7-9-11)25-15(21)14(23-24-25)16(26)22-13-5-3-2-4-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSZUDMQTBRGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.